Cas no 1212901-05-7 (5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine)

5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine
- Pyridine, 5-(2S)-2-pyrrolidinyl-2-(trifluoromethyl)-
- 1212901-05-7
- 5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine
-
- MDL: MFCD09257292
- インチ: 1S/C10H11F3N2/c11-10(12,13)9-4-3-7(6-15-9)8-2-1-5-14-8/h3-4,6,8,14H,1-2,5H2/t8-/m0/s1
- InChIKey: KYYMZHCOPNZONI-QMMMGPOBSA-N
- ほほえんだ: C1(C(F)(F)F)=NC=C([C@@H]2CCCN2)C=C1
計算された属性
- せいみつぶんしりょう: 216.08743285g/mol
- どういたいしつりょう: 216.08743285g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 24.9Ų
じっけんとくせい
- 密度みつど: 1.230±0.06 g/cm3(Predicted)
- ふってん: 262.8±40.0 °C(Predicted)
- 酸性度係数(pKa): 8.65±0.10(Predicted)
5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D557854-1g |
5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine |
1212901-05-7 | 96% | 1g |
$535 | 2024-05-25 | |
eNovation Chemicals LLC | D557854-2g |
5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine |
1212901-05-7 | 96% | 2g |
$870 | 2024-05-25 | |
eNovation Chemicals LLC | D557854-5g |
5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine |
1212901-05-7 | 96% | 5g |
$1430 | 2025-02-21 | |
eNovation Chemicals LLC | D557854-1g |
5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine |
1212901-05-7 | 96% | 1g |
$535 | 2025-03-01 | |
eNovation Chemicals LLC | D557854-5g |
5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine |
1212901-05-7 | 96% | 5g |
$1430 | 2024-05-25 | |
eNovation Chemicals LLC | D557854-2g |
5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine |
1212901-05-7 | 96% | 2g |
$870 | 2025-02-21 | |
eNovation Chemicals LLC | D557854-25g |
5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine |
1212901-05-7 | 96% | 25g |
$4455 | 2025-02-21 | |
eNovation Chemicals LLC | D557854-1g |
5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine |
1212901-05-7 | 96% | 1g |
$535 | 2025-02-21 | |
eNovation Chemicals LLC | D557854-25g |
5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine |
1212901-05-7 | 96% | 25g |
$4455 | 2024-05-25 | |
eNovation Chemicals LLC | D557854-25g |
5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine |
1212901-05-7 | 96% | 25g |
$4455 | 2025-03-01 |
5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine 関連文献
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridineに関する追加情報
Introduction to 5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine (CAS No. 1212901-05-7)
5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine (CAS No. 1212901-05-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and properties, has shown promise in various applications, particularly in the development of novel therapeutic agents. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and applications.
The chemical structure of 5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine is notable for its pyridine core and the presence of a trifluoromethyl group and a pyrrolidine moiety. The pyridine ring is a fundamental component in many biologically active molecules due to its aromaticity and ability to form hydrogen bonds. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the compound's lipophilicity and metabolic stability. The (S)-configured pyrrolidine moiety adds chirality to the molecule, which can significantly influence its biological activity and pharmacokinetic properties.
The synthesis of 5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine has been explored through various synthetic routes. One common approach involves the reaction of 2-trifluoromethylpyridine with (S)-proline or its derivatives. This method typically proceeds via a nucleophilic substitution reaction followed by ring-opening and cyclization steps. Recent advancements in synthetic methodologies have focused on improving the efficiency and selectivity of these reactions, often employing catalysts or chiral auxiliaries to achieve high enantioselectivity.
In terms of biological activities, 5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine has demonstrated potential as a modulator of various biological targets. Studies have shown that it can act as an inhibitor of specific enzymes, such as kinases and proteases, which are implicated in various disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against certain protein kinases involved in cancer progression and inflammatory responses. Additionally, the compound has shown promise as an antagonist of G protein-coupled receptors (GPCRs), which are key targets for drug development in areas such as neuroscience and cardiovascular diseases.
Recent research has also explored the use of 5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine in combination therapies. Combining this compound with other drugs can enhance therapeutic efficacy while reducing side effects. For example, studies have demonstrated that co-administration with chemotherapeutic agents can synergistically inhibit tumor growth in preclinical models. These findings highlight the potential of this compound as a valuable component in multi-target therapeutic strategies.
The pharmacokinetic properties of 5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine have been extensively studied to optimize its use in drug development. Key parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity have been evaluated using both in vitro and in vivo models. Results indicate that the compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity at therapeutic doses. These characteristics make it an attractive candidate for further clinical evaluation.
Clinical trials involving 5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine-based drugs are currently underway to assess their safety and efficacy in human subjects. Preliminary data from phase I trials have shown promising results, with the compound demonstrating acceptable safety profiles and preliminary evidence of therapeutic benefit. Ongoing phase II trials are focusing on specific indications such as cancer and inflammatory diseases to further validate these findings.
In conclusion, 5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine (CAS No. 1212901-05-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its favorable biological activities and pharmacokinetic properties, positions it as a valuable candidate for the development of novel therapeutic agents. Continued research and clinical evaluation will likely uncover additional uses for this compound, contributing to advancements in healthcare and disease management.
1212901-05-7 (5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine) 関連製品
- 2763927-69-9(6-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid)
- 1859125-71-5(4-Pyrimidinecarboxylic acid, 6-[(1-methyl-2-propyn-1-yl)amino]-)
- 851132-05-3(N-(1,3-benzothiazol-2-yl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 83054-89-1(Benzenamine, 2,3,6-tribromo-)
- 1932357-61-3((1R)-1-2-(difluoromethyl)pyridin-4-ylethan-1-ol)
- 66960-54-1(5-Amino-2-hydroxyvaleric Acid)
- 1212960-01-4((2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol)
- 1805164-83-3(3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile)
- 2270905-01-4(1H-Pyrazole-1-acetamide, 4-[5-(hydroxymethyl)-3-pyridinyl]-N,N-dimethyl-)
- 21436-52-2(1-Bromohexadecan-2-one)




